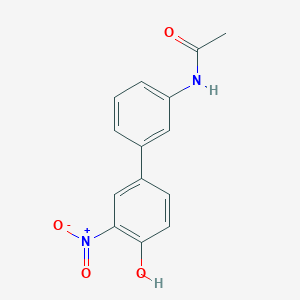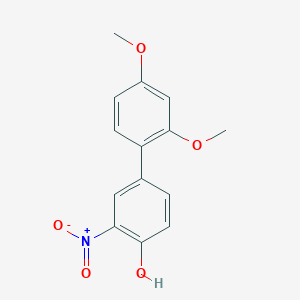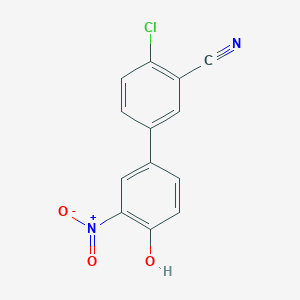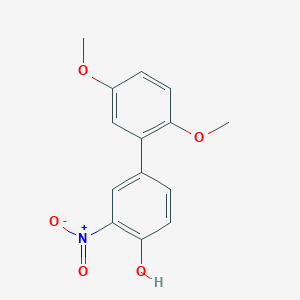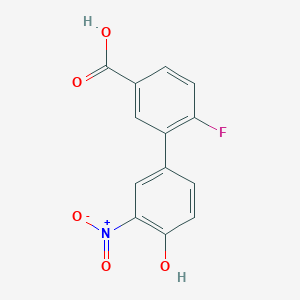
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 204-206 °C and a boiling point of 250-252 °C. 4-CMP-2NP is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. It is an important starting material for the synthesis of many organic compounds, and is a useful intermediate for the synthesis of a variety of organic compounds.
Mécanisme D'action
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is a phenolic compound that acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a chelator, binding to metals and preventing them from participating in redox reactions. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and easy to store. However, it is important to note that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be toxic to certain organisms and should be handled with care. In addition, its solubility in water is limited and it is not very soluble in organic solvents.
Orientations Futures
Future research on 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% should focus on further elucidating its biochemical and physiological effects. This could include studies on its effects on the immune system, metabolism, and gene expression. In addition, further studies should be conducted to investigate its potential as an anti-cancer and anti-inflammatory agent. Finally, further research should be conducted to explore its potential as a chelator, as well as its potential to inhibit enzymes involved in redox reactions.
Méthodes De Synthèse
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol with 2-nitrophenol in an aqueous solution. The reaction is carried out at a temperature of 80-85 °C for 30-60 minutes. The reaction mixture is then cooled to room temperature and filtered to remove any insoluble material. The product is then recrystallized from a mixture of ethanol and water.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is also used in the synthesis of polymers, dyes, and other specialty chemicals.
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYASYVVEHNNUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686299 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261888-58-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


